REACTION_CXSMILES
|
C([N+:3]([CH2:8][CH3:9])(CC)CC)C.[NH2:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH2:27])=[CH:13][CH:12]=1.[C-]#N.[Na+].[N+:31](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].[S]>O.CN(C)C=O>[NH2:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH2:27])=[C:13]([C:12]#[N:31])[C:9]=1[C:8]#[N:3] |f:2.3,4.5,^3:44|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
sodium m-nitrobenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
|
Name
|
leuco compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 120° to 125° C
|
Type
|
TEMPERATURE
|
Details
|
After the whole has cooled to about 50° to 60° C. the reaction mixture
|
Type
|
CUSTOM
|
Details
|
finally the excess sodium cyanide is destroyed
|
Type
|
ADDITION
|
Details
|
by adding 35 parts of 30% hydrogen peroxide at from 60° to 70° C.
|
Type
|
FILTRATION
|
Details
|
Suction filtration
|
Type
|
TEMPERATURE
|
Details
|
is still warm
|
Type
|
WASH
|
Details
|
the filter cake is washed well with water
|
Type
|
WASH
|
Details
|
finally washed with methanol until the liquid
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
11 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |